molecular formula C16H12N2O3 B5357046 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5357046
M. Wt: 280.28 g/mol
InChI Key: KAAUSMCYMDRKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole, also known as BMD-5, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMD-5 is a heterocyclic compound that contains a benzodioxole ring and an oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been found to have a half-life of approximately 2 hours and is rapidly eliminated from the body. This compound has also been shown to have good solubility in water and organic solvents, which makes it suitable for use in various applications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is its low toxicity, which makes it suitable for use in cell culture studies and animal studies. This compound also has good solubility in water and organic solvents, which makes it easy to handle and use in various applications. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can limit its availability for use in large-scale experiments.

Future Directions

There are several future directions for the study of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole. One direction is to investigate its potential applications in other fields, such as nanotechnology and biotechnology. This compound has been shown to have good solubility and low toxicity, which makes it a promising candidate for use in the synthesis of nanoparticles and biomaterials. Another direction is to study the structure-activity relationship of this compound, which can provide insights into its mechanism of action and potential applications. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which can provide valuable information for its potential use in clinical settings.

Synthesis Methods

The synthesis method of 3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole involves the reaction of 3-(1,3-benzodioxol-5-yl)-5-bromo-1,2,4-oxadiazole with 3-methylphenylboronic acid in the presence of a palladium catalyst. This reaction leads to the formation of this compound as a white solid with a yield of approximately 50%.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been investigated for its anticancer and antitumor properties. In material science, this compound has been used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic photovoltaic devices.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c1-10-3-2-4-12(7-10)16-17-15(18-21-16)11-5-6-13-14(8-11)20-9-19-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAUSMCYMDRKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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